1-Bromo-2-(4-fluorobenzyl)benzene
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Overview
Description
1-Bromo-2-(4-fluorobenzyl)benzene: is an organic compound with the molecular formula C13H10BrF. It is a derivative of benzene, where a bromine atom is attached to the second carbon of the benzene ring, and a 4-fluorobenzyl group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-fluorobenzyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(4-fluorobenzyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminium tribromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(4-fluorobenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are used under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2-(4-fluorobenzyl)phenol when using hydroxide.
Coupling Reactions: Biphenyl derivatives are commonly formed.
Scientific Research Applications
1-Bromo-2-(4-fluorobenzyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-fluorobenzyl)benzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product . In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the benzyl group.
4-Fluorobenzyl bromide: Similar structure but lacks the second benzene ring.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms instead of a single fluorine.
Uniqueness: 1-Bromo-2-(4-fluorobenzyl)benzene is unique due to the presence of both a bromine atom and a 4-fluorobenzyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRCJUVHMDODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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